1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea is a useful research compound. Its molecular formula is C11H9F3N6O2 and its molecular weight is 314.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(trifluoromethyl)benzaldehyde N-(4-amino-1,2,5-oxadiazol-3-yl)semicarbazone is 314.07390804 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mesogenic Semicarbazones and Amino Oxadiazoles
Research into semicarbazones and their cyclization to amino-oxadiazoles has shown that these compounds exhibit mesomorphism, indicating their potential application in the field of liquid crystal technology. The study involved synthesizing a number of semicarbazones, including those of 4(4′-n-alkoxybenzoyloxy) benzaldehydes, and cyclizing them into respective amino-oxadiazoles. The mesomorphic behavior suggests applications in display technologies or materials science, although decomposition poses a challenge for semicarbazones. Characterization was performed using elemental analysis, UV, IR spectra, and NMR spectra (Chudgar, Shah, & Vora, 1989).
Oxidative Cyclization to Amino-Oxadiazoles
Another study focused on the oxidative cyclization of substituted benzaldehyde semicarbazones to yield 2-amino-1,3,4-oxadiazoles. This chemical transformation demonstrates the utility of semicarbazones in synthesizing oxadiazole derivatives, which are relevant in various chemical synthesis contexts and potentially applicable in developing materials with specific electronic or optical properties (Scott, Lambe, & Butler, 1971).
Synthesis of Diazole Derivatives
A transition-metal-free synthesis process for 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles via condensation and I2-mediated oxidative bond formation illustrates an efficient method for creating a variety of diazole derivatives. This synthesis approach is compatible with different aldehydes and provides a scalable method for producing these compounds, which might be relevant for applications in material science or as intermediates in pharmaceutical synthesis (Niu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6O2/c12-11(13,14)7-3-1-6(2-4-7)5-16-18-10(21)17-9-8(15)19-22-20-9/h1-5H,(H2,15,19)(H2,17,18,20,21)/b16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOZOOPGRFERN-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC2=NON=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC2=NON=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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